molecular formula C12H9F3N2 B14021577 5-Phenyl-4-(trifluoromethyl)pyridin-2-amine

5-Phenyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14021577
M. Wt: 238.21 g/mol
InChI Key: ZKLIHUORNNSYNN-UHFFFAOYSA-N
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Description

5-Phenyl-4-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which include high stability and reactivity. The trifluoromethyl group (-CF₃) is particularly significant in medicinal chemistry due to its ability to enhance the biological activity of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(trifluoromethyl)pyridin-2-amine typically involves the use of palladium-catalyzed amination reactions. One common method starts with 2-bromo-5-(trifluoromethyl)pyridine, which is reacted with an aromatic amine in the presence of a palladium catalyst such as Pd(dba)₂ and a ligand like BINAP. The reaction is carried out in a solvent such as toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a phenyl group and a trifluoromethyl group, which together enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

5-phenyl-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-6-11(16)17-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,16,17)

InChI Key

ZKLIHUORNNSYNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2C(F)(F)F)N

Origin of Product

United States

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